molecular formula C5H5BrClNS B566944 5-Bromo-2-chloro-4-ethylthiazole CAS No. 1291487-22-3

5-Bromo-2-chloro-4-ethylthiazole

Cat. No. B566944
M. Wt: 226.516
InChI Key: NGHSYJZHLYPHNX-UHFFFAOYSA-N
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Description

5-Bromo-2-chloro-4-ethylthiazole is a chemical compound with the molecular formula C5H5BrClNS and a molecular weight of 226.52 . It is used for research and development purposes .


Molecular Structure Analysis

The InChI code for 5-Bromo-2-chloro-4-ethylthiazole is 1S/C5H6BrClNS/c1-2-3-4(6)9-5(7)8-3/h9H,2H2,1H3 . This code provides a specific description of the molecule’s structure.

Scientific Research Applications

Pharmaceutical Chemistry - Synthesis of SGLT2 Inhibitors

  • Summary of Application : 5-Bromo-2-chloro-4-ethylthiazole is used as a key intermediate in the synthesis of a family of promising SGLT2 inhibitors, which are currently in preclinical and phase I studies for diabetes therapy .
  • Methods of Application : The compound is prepared effectively in six steps from the raw starting material, dimethyl terephthalate. The steps include nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization .
  • Results or Outcomes : The preparation was run successfully on approximately 70 kg/batch with the total yield of 24%. This practical process was demonstrated to be scalable with a great yield and significant cost reduction .

Safety And Hazards

The safety data sheet for 5-Bromo-2-chloro-4-ethylthiazole suggests that it should be used only for research and development, not for medicinal or household use . In case of accidental exposure, the recommended first aid measures include moving the victim to fresh air, washing off the chemical with soap and water, and seeking immediate medical attention .

properties

IUPAC Name

5-bromo-2-chloro-4-ethyl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrClNS/c1-2-3-4(6)9-5(7)8-3/h2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGHSYJZHLYPHNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SC(=N1)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00716659
Record name 5-Bromo-2-chloro-4-ethyl-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00716659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-chloro-4-ethylthiazole

CAS RN

1291487-22-3
Record name Thiazole, 5-bromo-2-chloro-4-ethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1291487-22-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-2-chloro-4-ethyl-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00716659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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